molecular formula C20H13Br2N3O3 B11552488 3-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11552488
M. Wt: 503.1 g/mol
InChI Key: RJEKFHXPJYXQPO-YSURURNPSA-N
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Description

3-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a bromopyridine moiety and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the bromopyridine and bromobenzoate intermediates. These intermediates are then coupled through a series of reactions, including formylation, amidation, and esterification.

    Formylation: The bromopyridine is first formylated using a formylating agent such as formic acid or formamide under acidic conditions.

    Amidation: The formylated bromopyridine is then reacted with an amine to form the formamido intermediate.

    Esterification: The final step involves the esterification of the formamido intermediate with 2-bromobenzoic acid under dehydrating conditions, typically using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

3-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.

    2-Bromobenzoic Acid: A related compound with a bromine atom on the benzoic acid moiety.

    5-Bromopyridine-3-boronic Acid: Another bromopyridine derivative with a boronic acid functional group.

Uniqueness

3-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its combination of bromopyridine and bromobenzoate moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for applications where both moieties are required for activity or functionality.

Properties

Molecular Formula

C20H13Br2N3O3

Molecular Weight

503.1 g/mol

IUPAC Name

[3-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C20H13Br2N3O3/c21-15-9-14(11-23-12-15)19(26)25-24-10-13-4-3-5-16(8-13)28-20(27)17-6-1-2-7-18(17)22/h1-12H,(H,25,26)/b24-10+

InChI Key

RJEKFHXPJYXQPO-YSURURNPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CN=C3)Br)Br

Origin of Product

United States

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